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Introduction

Mediator Complex Subunit 27 (Med27) is a key component of the Mediator complex, a

multiprotein assembly that serves as a crucial transcriptional coactivator.[1][2] The Mediator

complex acts as a bridge, conveying regulatory signals from gene-specific transcription factors

to the RNA polymerase II machinery, thereby initiating the transcription of nearly all protein-

coding genes.[3][4]

Recent clinical studies have identified biallelic loss-of-function variants in the MED27 gene as

the cause of a novel autosomal recessive neurodevelopmental disorder.[5][6] Affected

individuals typically present with global developmental delay, intellectual disability, dystonia,

and cerebellar atrophy or hypoplasia.[5][7] This highlights the critical role of Med27 in normal

neural development, particularly for the cerebellum.[6][8]

Investigating the in vivo function of Med27 through animal models presents a significant

challenge. Global knockout of Med27 in mice results in preweaning lethality, and CNS-specific

knockout leads to perinatal death, underscoring its essential role in early embryonic

development.[1][6] Therefore, to study the function of Med27 in specific cell lineages and at

later developmental stages, the generation of conditional knockout (cKO) mouse models is

imperative. These models allow for the spatio-temporal deletion of the gene, bypassing the

issue of embryonic lethality.

These application notes provide a comprehensive overview and detailed protocols for the

generation and characterization of Med27 conditional knockout mouse models using
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CRISPR/Cas9 technology.

Signaling Pathway and Function
Med27 is an integral part of the Mediator complex, which facilitates the initiation of

transcription. It helps connect transcription factors bound to enhancer regions with the RNA

Polymerase II complex at the promoter, thereby activating gene expression. Loss of Med27

function disrupts this process, leading to the dysregulation of downstream target genes critical

for development. In neurodevelopment, identified downstream targets include transcription

factors such as Lhx1, foxo3a, and fosab.[1][6]

Transcription
Factors (TFs)

MED27

RNA Polymerase II
(Pol II) Transcription

Initiation

Other MED
Subunits

 stabilizes

Downstream Target Genes
(e.g., Lhx1, foxo3a, fosab)

Click to download full resolution via product page

Caption: Role of Med27 in Mediator complex-regulated transcription.

Quantitative Data Summary
The complete lethality of global Med27 knockout mice necessitates the use of conditional

models or alternative organisms like zebrafish to study its function. Data from these models

provide quantitative insights into the consequences of Med27 loss.

Table 1: Summary of Med27 Knockout Phenotypes in Mouse and Zebrafish Models
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Model
Organism

Genotype Viability
Key
Phenotypes

Reference

Mouse
Med27-/-
(Global KO)

Preweaning
lethality

Embryonic
development
failure

[1][6]

Mouse CNS-specific KO Perinatal death
Cerebellar

agenesis
[6]

Mouse
Cerebellum-

specific KO
Viable

Progressive

cerebellar

atrophy, motor

deficits, loss of

Purkinje cells

[6]

| Zebrafish | med27-/- (Global KO) | Embryonic/larval lethal | Severe developmental defects,

motor deficits, cerebellar atrophy |[1][8] |

Table 2: Example Quantitative Phenotypic Data from med27 Knockout Zebrafish
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Phenotypic
Parameter

Wild-Type (WT)
med27
Knockout (KO)

Observation Reference

Proliferative
Cells (PH3+)

Baseline
Significantly
Increased

Failure in
neurogenesis
with defective
progenitor cell
differentiation

[9]

Apoptotic Cells

(Caspase3+)
Baseline

Significantly

Increased

Widespread cell

death in the

central nervous

system

[9]

Neural Stem

Cells (nestin+)
Baseline

Significantly

Decreased

Impaired

development of

early neural

progenitors

[8]

Locomotor

Activity
Normal

Significantly

Reduced

Motor deficits

consistent with

cerebellar

dysfunction

[9]

| Purkinje Cells | Normal Population | Significantly Decreased | Loss of critical cerebellar

neurons |[9] |

Experimental Protocols
Protocol 1: Generation of Med27 Conditional Knockout
(cKO) Mice via CRISPR/Cas9
This protocol outlines the generation of a Med27 conditional allele (Med27flox) by inserting two

loxP sites flanking a critical exon. This allows for subsequent deletion of the exon by crossing

with a Cre-recombinase expressing mouse line.
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1. Design

Design sgRNAs targeting introns
flanking a critical exon of Med27

Design ssODN repair template
containing loxP sites

Microinject into pronuclei
of fertilized mouse zygotes

2. Microinjection

Prepare injection mix:
Cas9 protein/mRNA + sgRNAs + ssODN

Transfer injected zygotes into
pseudopregnant surrogate mothers

3. Embryo Transfer & Birth

Obtain F0 founder pups

Screen F0 founders for correct
loxP integration via PCR & sequencing

4. Genotyping & Breeding

Breed positive founders to WT mice
to establish Med27flox/+ germline

Intercross Med27flox/+ mice to
obtain Med27flox/flox animals

Click to download full resolution via product page

Caption: Workflow for generating Med27 conditional knockout mice.
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Methodology:

Design of CRISPR/Cas9 Reagents:

Identify a critical exon of the Med27 gene. Deletion of this exon should lead to a frameshift

mutation and a loss-of-function allele.

Using a CRISPR design tool (e.g., CHOPCHOP, CRISPOR), design two single guide

RNAs (sgRNAs) that target the introns flanking the critical exon.[10]

Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor to serve

as a repair template. This template should contain the loxP sequence flanked by 50-100

bp homology arms corresponding to the genomic sequences on either side of the sgRNA

cut sites.

Preparation of Injection Mix and Microinjection:

Prepare a microinjection mix containing Cas9 mRNA (or protein), the two validated

sgRNAs, and the ssODN repair template.[11]

Collect fertilized zygotes from superovulated female mice (e.g., C57BL/6N strain).

Perform pronuclear microinjection of the CRISPR/Cas9 mix into the zygotes.[12][13]

Generation of Founder Mice:

Surgically transfer the microinjected embryos into the oviducts of pseudopregnant

surrogate mothers.[13]

Allow the pregnancies to proceed to term and pups (F0 founders) to be born.

Screening and Validation:

When pups are weaned, obtain tail biopsies for DNA extraction.

Use PCR with primers designed to flank the targeted region to screen for founders

carrying the loxP-flanked (floxed) allele. The insertion of the loxP site will result in a slightly

larger PCR product than the wild-type allele.
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Confirm the correct insertion and orientation of the loxP sites and the absence of

unintended mutations by Sanger sequencing the PCR products from positive founders.

Breeding and Colony Establishment:

Breed the validated F0 founder mice with wild-type mice to test for germline transmission

and establish a heterozygous Med27flox/+ line.

Intercross the Med27flox/+ mice to generate homozygous Med27flox/flox mice, which

serve as the conditional knockout line.

Protocol 2: Tissue-Specific Knockout and Genotyping
1. Breeding for Tissue-Specific Deletion:

To achieve a tissue-specific knockout, cross the homozygous Med27flox/flox mice with a Cre-

driver line that expresses Cre recombinase in the tissue of interest (e.g., Nestin-Cre for the

central nervous system, Pcp2-Cre for cerebellar Purkinje cells).
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Caption: Breeding scheme to generate tissue-specific Med27 KO mice.

2. Genotyping Protocol:

A three-primer PCR strategy is commonly used to differentiate between the wild-type (+), floxed

(flox), and knockout (Δ) alleles in a single reaction.

Primer F: Binds upstream of the 5' loxP site.

Primer R1: Binds between the loxP sites (within the floxed exon).

Primer R2: Binds downstream of the 3' loxP site.

Table 3: Primer Design and Expected PCR Product Sizes for Genotyping

Primer Name Sequence (5' to 3') Description

Med27-F
(Sequence specific to
intron)

Forward primer upstream
of 5' loxP

Med27-R1 (Sequence specific to exon)
Reverse primer within floxed

exon

Med27-R2 (Sequence specific to intron)
Reverse primer downstream of

3' loxP

Cre-F (Standard Cre sequence)
Forward primer for Cre

transgene

| Cre-R | (Standard Cre sequence) | Reverse primer for Cre transgene |

Expected Results:

Wild-Type (+): Primer F + R1 produce a small band.

Floxed Allele (flox): Primer F + R1 produce a slightly larger band (due to loxP site).

Knockout Allele (Δ): Primer F + R2 produce a band. The F+R1 product is absent as the exon

is deleted.
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Cre Transgene: Cre-F + Cre-R produce a band indicating presence of the Cre transgene.

Protocol 3: Phenotypic Characterization of Cerebellum-
Specific Med27 KO Mice
1. Behavioral Analysis (Motor Function):

Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with

accelerating speed. Record the latency to fall. Med27 cKO mice are expected to show

reduced performance.

Balance Beam Test: Mice are trained to traverse a narrow beam. Record the time taken and

the number of foot slips. This tests fine motor control and balance.

2. Histological Analysis:

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect and post-fix the

brain. Cryoprotect in sucrose, embed, and section the cerebellum using a cryostat or

vibratome.

Nissl Staining: Stain sections to visualize neuronal architecture and identify any gross

morphological defects or cell loss in the cerebellum.

Immunohistochemistry (IHC):

Use an antibody against Calbindin-D28K to specifically label Purkinje cells.

Quantify the number and examine the dendritic arborization of Purkinje cells in cKO mice

compared to control littermates (Med27flox/flox without Cre). A reduction in Purkinje cell

number is an expected phenotype.[6]

3. Molecular Analysis:

RNA Extraction and qPCR:

Dissect the cerebellum from cKO and control mice.

Extract total RNA and synthesize cDNA.
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Perform quantitative real-time PCR (qPCR) to measure the expression levels of Med27 (to

confirm knockout) and potential downstream target genes like Lhx1.[6] A significant

downregulation of these targets would provide a molecular link to the observed phenotype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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